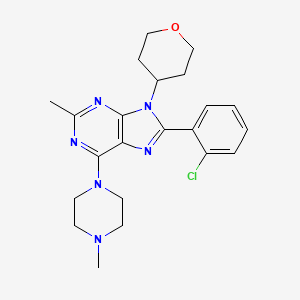

LY2828360

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMNDPDJRSEZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231220-79-3 | |

| Record name | LY-2828360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY2828360 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2828360 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The G Protein-Biased Cannabinoid CB2 Receptor Agonist LY2828360: A Technical Overview of its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. The cannabinoid type 2 (CB2) receptor has emerged as a promising therapeutic target due to its role in modulating nociceptive signaling without the psychoactive effects associated with cannabinoid type 1 (CB1) receptor activation. LY2828360 is a novel, G protein-biased CB2 receptor agonist that has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its signaling pathways and experimental workflows. Notably, this compound has been shown to be safe in humans in a prior clinical trial for osteoarthritis, which may accelerate its translation for neuropathic pain indications.[1]

Core Mechanism of Action: G Protein-Biased CB2 Receptor Agonism

This compound is a potent and selective agonist for the CB2 receptor.[2] Its primary mechanism of action in neuropathic pain is the activation of CB2 receptors, which are expressed on various cells, including immune cells and peripheral sensory neurons.[3] A key feature of this compound is its G protein-biased signaling. It effectively activates G protein-dependent downstream pathways, such as the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[4][5] Crucially, it does so without significantly recruiting β-arrestin or causing receptor internalization.[4][5] This biased agonism may contribute to its sustained efficacy and favorable side-effect profile, potentially avoiding the tolerance that can develop with unbiased agonists.

Signaling Pathway of this compound

The activation of the CB2 receptor by this compound initiates an intracellular signaling cascade that ultimately leads to the modulation of neuronal activity and a reduction in pain perception.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Species | Value | Assay | Reference |

| Ki | - | 40.3 nM | Cannabinoid (CB) receptor 2 binding | [2][6] |

| EC50 | - | 20.1 nM | GTPγS binding (CB2 activation) | [2][6] |

| EC50 | - | >100,000 nM | GTPγS binding (CB1 activation) | [2] |

Table 2: Efficacy in Preclinical Models of Neuropathic Pain

| Pain Model | Species | Administration | Dose Range | Outcome | Reference |

| Paclitaxel-Induced Neuropathy | Mouse | i.p. | 0.3 - 3 mg/kg | Dose-dependent reversal of mechanical and cold allodynia. 3 mg/kg fully reversed allodynia. | [5] |

| Paclitaxel-Induced Neuropathy | Rat | i.p. | 3 and 10 mg/kg | Acute administration reversed mechanical hypersensitivity. | [7] |

| Spared Nerve Injury (SNI) | Rat | i.p. | 3 and 10 mg/kg | 10 mg/kg attenuated mechanical hypersensitivity; 3 mg/kg was ineffective acutely. | [7] |

| ddC-Induced Neuropathy | Mouse | i.p. | 0.3 - 3 mg/kg | Dose-dependently alleviated mechanical and cold hypersensitivity. | [3] |

| Interaction with Morphine | |||||

| Paclitaxel-Induced Neuropathy | Mouse | i.p. | - | Synergistic anti-allodynic effects with morphine. | [4][8] |

| Spared Nerve Injury (SNI) | Rat | i.p. | 3 mg/kg | Prevented development of tolerance to morphine (6 mg/kg). | [7] |

| Paclitaxel-Induced Neuropathy | Mouse | i.p. | 3 mg/kg/day x 12 days | Prevented the development of morphine tolerance. | [5] |

Experimental Protocols

The efficacy of this compound has been evaluated in various well-established rodent models of neuropathic pain. The following sections detail the methodologies for key experiments cited.

Induction of Neuropathic Pain Models

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN):

-

Procedure: In mice, paclitaxel is administered to induce a neuropathic pain state characterized by hypersensitivity to mechanical and cold stimuli.[1] A similar protocol is used in rats.[7] The specific dosing regimen can vary between studies.

-

Confirmation: Development of neuropathic pain is confirmed by behavioral testing, showing a significant decrease in paw withdrawal thresholds to mechanical and cold stimuli compared to baseline.[1][3]

-

Traumatic Nerve Injury Models:

-

Spared Nerve Injury (SNI):

-

Procedure: In rats, under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.[7]

-

Rationale: This model produces a consistent and long-lasting neuropathic pain state in the paw territory innervated by the intact sural nerve.

-

-

Chronic Constriction Injury (CCI):

-

Procedure: The sciatic nerve is exposed, and loose ligatures are placed around it, causing a mild constriction.[10] This leads to inflammation and nerve damage, mimicking some aspects of human neuropathic pain.

-

-

Behavioral Assays for Pain Assessment

-

Mechanical Allodynia (von Frey Test):

-

Apparatus: Calibrated von Frey filaments of varying stiffness.[11]

-

Procedure: Animals are placed on an elevated mesh floor. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.[12] The 50% paw withdrawal threshold is often determined using the "up-down" method.[12]

-

Endpoint: The force (in grams) required to elicit a paw withdrawal. A lower threshold indicates mechanical allodynia.

-

-

Cold Allodynia (Acetone Test):

-

Procedure: A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal, licking, or flinching is measured.[13]

-

Endpoint: Increased duration or frequency of withdrawal behaviors indicates cold allodynia.

-

-

Conditioned Place Preference (CPP):

-

Purpose: To assess the rewarding or aversive properties of a drug.[7]

-

Procedure: The assay consists of three phases: pre-conditioning (baseline preference for two distinct chambers is measured), conditioning (the drug is repeatedly paired with one chamber and vehicle with the other), and post-conditioning (the animal is allowed to freely explore both chambers, and the time spent in each is measured).

-

Endpoint: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a decrease indicates an aversive effect. This compound did not produce preference or aversion on its own but blocked morphine-induced CPP.[4][7][8]

-

Experimental and Logical Workflows

The evaluation of a compound like this compound follows a structured preclinical workflow, from model induction to behavioral assessment.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for neuropathic pain through its unique mechanism as a G protein-biased CB2 receptor agonist. Preclinical data robustly support its analgesic efficacy in multiple rodent models of neuropathic pain.[3][5][7] Furthermore, its ability to synergize with opioids and mitigate the development of morphine tolerance and dependence highlights its potential as both a standalone and an adjunct therapy.[4][7][8] The biased signaling profile may be key to its sustained effects and favorable safety. Given that this compound has been tested in humans and found to be safe, its translation to clinical trials for neuropathic pain indications is a logical and compelling next step.[1] Future research should continue to explore the downstream molecular consequences of its biased signaling and evaluate its efficacy in a broader range of neuropathic pain conditions.

References

- 1. hcplive.com [hcplive.com]

- 2. caymanchem.com [caymanchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ojs.ikm.mk [ojs.ikm.mk]

- 10. iipseries.org [iipseries.org]

- 11. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. criver.com [criver.com]

G Protein-Biased Agonism of LY2828360 at the Cannabinoid CB2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2828360 is a novel, slowly signaling agonist of the cannabinoid CB2 receptor that exhibits significant G protein-biased agonism. This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, focusing on its distinct signaling profile at the CB2 receptor. We present a compilation of quantitative data from key in vitro assays, detailed experimental protocols for their replication, and visual representations of the associated signaling pathways and experimental workflows. The data herein demonstrates that this compound potently activates G protein-dependent signaling pathways, such as the inhibition of cyclic AMP (cAMP) accumulation and stimulation of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, while concurrently failing to engage β-arrestin signaling, as evidenced by a lack of β-arrestin recruitment and subsequent receptor internalization. This profile highlights this compound as a valuable tool for investigating the therapeutic consequences of biased CB2 receptor agonism.

Introduction

The cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in immune cells and is an attractive therapeutic target for a variety of pathological conditions, including chronic pain and inflammation. Traditional agonists activate the full spectrum of downstream signaling pathways upon receptor binding. However, the concept of biased agonism, or functional selectivity, has emerged as a key paradigm in GPCR drug discovery. Biased agonists selectively engage specific intracellular signaling cascades, offering the potential for more targeted therapeutic effects with fewer side effects.

This compound has been identified as a G protein-biased agonist at the CB2 receptor.[1][2][3] It demonstrates a unique temporal and functional signaling profile, characterized by a delayed but efficacious activation of G protein-mediated pathways without significant recruitment of β-arrestin.[2][3] This document serves as a technical resource, consolidating the key quantitative data and methodologies used to characterize the G protein-biased agonism of this compound at the CB2 receptor.

Quantitative Pharmacology

The G protein-biased agonism of this compound has been characterized through a series of in vitro functional assays. The following tables summarize the potency (EC50) and maximal efficacy (Emax) of this compound in comparison to the non-biased reference agonist CP55940 at both mouse and human CB2 receptors.

Table 1: In Vitro Signaling Profile of this compound at the Mouse CB2 Receptor [2]

| Assay | Parameter | This compound | CP55940 |

| β-Arrestin Recruitment | EC50 (nM) | >10,000 | 110.8 |

| Emax (% of Basal) | No activity | 100% | |

| cAMP Inhibition | EC50 (nM) | 2.5 | 0.8 |

| Emax (% of Forskolin) | 98% | 100% | |

| ERK1/2 Phosphorylation | EC50 (nM) | 18.2 | 16.6 |

| Emax (% of Basal) | 350% | 400% | |

| Receptor Internalization | EC50 (nM) | >10,000 | 12.3 |

| Emax (% Internalization) | No activity | 50% |

Table 2: In Vitro Signaling Profile of this compound at the Human CB2 Receptor [2]

| Assay | Parameter | This compound | CP55940 |

| β-Arrestin Recruitment | EC50 (nM) | >10,000 | 25.1 |

| Emax (% of Basal) | No activity | 100% | |

| cAMP Inhibition | EC50 (nM) | 1.0 | 0.3 |

| Emax (% of Forskolin) | 100% | 100% | |

| ERK1/2 Phosphorylation | EC50 (nM) | 1.6 | 1.4 |

| Emax (% of Basal) | 300% | 350% | |

| Receptor Internalization | EC50 (nM) | >10,000 | 10.0 |

| Emax (% Internalization) | No activity | 60% |

Signaling Pathways and Experimental Workflows

The G protein-biased agonism of this compound at the CB2 receptor results in the selective activation of specific downstream signaling cascades. The following diagrams illustrate these pathways and the general workflows of the key experiments used to characterize this biased signaling.

Figure 1: G Protein-Biased Signaling of this compound at the CB2 Receptor.

Figure 2: General Experimental Workflow for Characterizing this compound Activity.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Lin et al. (2018).[2]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the CB2 receptor upon agonist stimulation.

-

Cell Line: CHO cells stably expressing mouse CB2 receptor (CHO-mCB2) or HEK293 cells stably expressing human CB2 receptor (HEK-hCB2).

-

Assay Principle: A PathHunter® β-arrestin recruitment assay is utilized. This is a chemiluminescent enzyme fragment complementation assay where the CB2 receptor is tagged with a small enzyme fragment (ProLink) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor forces complementation of the enzyme fragments, leading to the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Plate CHO-mCB2 or HEK-hCB2 cells in 384-well white, clear-bottom plates and culture overnight.

-

Prepare serial dilutions of this compound and the reference agonist (CP55940) in assay buffer.

-

Add the compounds to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature.

-

Measure chemiluminescence using a plate reader.

-

Data are normalized to the response induced by a saturating concentration of CP55940.

-

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity and subsequent cAMP production.

-

Cell Line: CHO-mCB2 or HEK-hCB2 cells.

-

Assay Principle: A competitive immunoassay using a LANCE® Ultra cAMP kit. The assay measures the inhibition of forskolin-stimulated cAMP accumulation.

-

Protocol:

-

Pre-incubate cells with the phosphodiesterase inhibitor IBMX (0.5 mM) for 30 minutes at 37°C.

-

Add serial dilutions of this compound or CP55940 to the cells and incubate for 30 minutes at 37°C.

-

Stimulate the cells with forskolin (10 µM) for 30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the LANCE® Ultra cAMP kit manufacturer's instructions.

-

The signal is inversely proportional to the concentration of cAMP in the sample.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream effector of G protein signaling.

-

Cell Line: CHO-mCB2 or HEK-hCB2 cells.

-

Assay Principle: An AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) assay. This is a solid-phase, no-wash immunoassay that measures the levels of phosphorylated ERK1/2.

-

Protocol:

-

Serum-starve the cells overnight.

-

Treat the cells with serial dilutions of this compound or CP55940 for 20 minutes at 37°C.

-

Lyse the cells and transfer the lysate to a 384-well plate.

-

Perform the AlphaLISA® assay according to the manufacturer's protocol.

-

Measure the signal using an appropriate plate reader.

-

Receptor Internalization Assay

This assay measures the agonist-induced internalization of the CB2 receptor from the cell surface.

-

Cell Line: HEK cells stably transfected with mouse CB2 (HEK-mCB2) or human CB2 (HEK-hCB2) receptors.

-

Assay Principle: A live-cell antibody-feeding internalization assay. Receptors on the cell surface are labeled with an antibody, and the amount of internalized receptor-antibody complex is quantified after agonist treatment.

-

Protocol:

-

Plate HEK-mCB2 or HEK-hCB2 cells on poly-D-lysine-coated coverslips.

-

Incubate the live cells with a primary antibody targeting an extracellular epitope of the CB2 receptor for 30 minutes at 4°C to label the surface receptors.

-

Wash the cells to remove unbound antibody.

-

Treat the cells with this compound or CP55940 for 90 minutes at 37°C to induce internalization.

-

Fix the cells and permeabilize them.

-

Incubate with a fluorescently labeled secondary antibody to detect the internalized primary antibody.

-

Image the cells using fluorescence microscopy and quantify the internalized fluorescence signal.

-

Conclusion

This compound is a G protein-biased agonist of the CB2 receptor, potently and efficaciously activating G protein-dependent signaling pathways while failing to engage β-arrestin-mediated pathways.[2][3][4] This distinct pharmacological profile makes this compound a valuable chemical probe for dissecting the physiological and pathophysiological roles of biased CB2 receptor signaling. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and GPCR drug discovery, facilitating further investigation into the therapeutic potential of G protein-biased CB2 receptor agonists.

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Biased Agonism: The LY2828360 Signaling Pathway at the Cannabinoid CB2 Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the concept of biased agonism has emerged as a pivotal paradigm for modern drug discovery. Biased agonists selectively activate a subset of a receptor's downstream signaling pathways, offering the potential for more targeted therapeutics with fewer side effects. This technical guide provides a comprehensive overview of LY2828360, a notable example of a G protein-biased agonist. Contrary to some initial postulations, extensive research has firmly established that this compound exerts its effects through the cannabinoid CB2 receptor, not the ghrelin receptor. This document will detail the signaling cascade of this compound at the CB2 receptor, with a specific focus on its defining characteristic: potent G protein activation in the conspicuous absence of β-arrestin recruitment.

Core Concept: Biased Agonism of this compound at the CB2 Receptor

This compound is a potent and efficacious agonist of the cannabinoid CB2 receptor.[1][2] Its signaling profile is distinguished by a pronounced bias towards G protein-mediated pathways, specifically the Gi/o family of inhibitory G proteins.[2] This activation leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[2]

Crucially, this compound does not induce the recruitment of β-arrestin to the CB2 receptor.[2][3] This lack of β-arrestin engagement prevents receptor desensitization and internalization, processes that typically attenuate G protein signaling following agonist stimulation.[2] The sustained G protein signaling, uncoupled from β-arrestin-mediated regulatory mechanisms, is a hallmark of this compound's mechanism of action and is thought to contribute to its sustained therapeutic effects in preclinical models of neuropathic pain.[1][2]

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative data regarding the pharmacological properties of this compound at the CB2 receptor, in comparison to the canonical cannabinoid agonist CP55940, which activates both G protein and β-arrestin pathways.

Table 1: Potency and Efficacy of this compound and CP55940 in G Protein-Mediated Signaling Assays

| Compound | Assay | Potency (EC50, nM) | Efficacy (% of CP55940) |

| This compound | cAMP Accumulation (30 min) | 1.8 | 100 |

| CP55940 | cAMP Accumulation (5 min) | 0.5 | 100 |

| This compound | pERK1/2 Activation (20 min) | 3.2 | 100 |

| CP55940 | pERK1/2 Activation (5 min) | 1.2 | 100 |

Data compiled from Lin et al., 2018.[2]

Table 2: Potency and Efficacy of this compound and CP55940 in β-Arrestin Recruitment and Receptor Internalization Assays

| Compound | Assay | Potency (EC50, nM) | Efficacy (% of CP55940) |

| This compound | β-Arrestin Recruitment | >10,000 | No activity |

| CP55940 | β-Arrestin Recruitment | 25 | 100 |

| This compound | Receptor Internalization | >10,000 | No activity |

| CP55940 | Receptor Internalization | 15 | 100 |

Data compiled from Lin et al., 2018.[2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by a canonical agonist versus the biased agonist this compound at the CB2 receptor.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize the signaling profile of this compound is provided below.

G Protein Activation Assays

-

cAMP Accumulation Assay:

-

Principle: Measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors.

-

Methodology:

-

Cells expressing the CB2 receptor are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

Cells are then incubated with varying concentrations of this compound or a reference agonist.

-

The reaction is stopped, and intracellular cAMP levels are quantified using a competitive immunoassay, typically employing a fluorescent or luminescent readout.

-

A decrease in cAMP levels relative to forskolin-treated cells indicates Gi/o activation.

-

-

-

ERK1/2 Phosphorylation (pERK) Assay:

-

Principle: Detects the phosphorylation of ERK1/2, a downstream effector of G protein signaling.

-

Methodology:

-

CB2 receptor-expressing cells are treated with different concentrations of this compound for a specified duration.

-

Cells are lysed, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

The ratio of phosphorylated to total ERK is quantified to determine the extent of ERK activation.

-

-

β-Arrestin Recruitment Assay

-

Principle: Measures the recruitment of β-arrestin to the activated GPCR, often using enzyme fragment complementation or resonance energy transfer techniques.

-

Methodology (PathHunter® Assay):

-

A cell line is engineered to express the CB2 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme.

-

A substrate is added, and the resulting luminescent signal is proportional to the extent of β-arrestin recruitment.[4][5]

-

Receptor Internalization Assay

-

Principle: Quantifies the movement of receptors from the cell surface to intracellular compartments following agonist stimulation.

-

Methodology (Enzyme-Linked Immunosorbent Assay - ELISA):

-

Cells expressing an epitope-tagged CB2 receptor (e.g., HA-tag) are seeded in a multi-well plate.

-

Cells are treated with this compound or a reference agonist for various times.

-

The cells are fixed, and the amount of receptor remaining on the cell surface is detected using an antibody against the epitope tag, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

A decrease in the signal compared to untreated cells indicates receptor internalization.

-

Conclusion and Future Directions

This compound serves as a compelling case study in the development of biased GPCR agonists. Its selective activation of G protein signaling at the CB2 receptor, without engaging β-arrestin, underscores a sophisticated approach to drug design that may unlock new therapeutic avenues. The sustained analgesic effects observed in preclinical models highlight the potential of this biased signaling profile for the treatment of chronic pain conditions. Future research should continue to explore the long-term consequences of sustained, β-arrestin-independent G protein signaling and further elucidate the in vivo physiological responses to such targeted receptor modulation. The experimental frameworks detailed in this guide provide a robust foundation for the continued investigation and development of next-generation biased agonists targeting the CB2 receptor and other GPCRs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of LY2828360: A G Protein-Biased CB2 Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY2828360 is a novel, potent, and selective cannabinoid receptor 2 (CB2) agonist developed by Eli Lilly and Company.[1] It has been identified as a slowly acting but efficacious G protein-biased agonist.[2] This biased signaling profile, favoring G protein-mediated pathways over β-arrestin recruitment, has positioned this compound as a compound of significant interest for therapeutic applications, particularly in the realm of neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.[3][4] While initially investigated in a Phase 2 clinical trial for osteoarthritis of the knee where it showed a lack of efficacy but no toxicity, subsequent preclinical research has highlighted its potential in treating chemotherapy-induced neuropathic pain and mitigating opioid tolerance and dependence.[2][4] This guide provides a comprehensive overview of the initial characterization of this compound, detailing its pharmacodynamics, in vitro and in vivo activities, and the experimental protocols utilized in its evaluation.

Pharmacodynamics: A G Protein-Biased Mechanism of Action

This compound exhibits a distinct signaling profile at the CB2 receptor. It potently activates G protein-dependent pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling.[2] Crucially, it does not engage the β-arrestin pathway, failing to recruit β-arrestin, activate inositol phosphate signaling, or induce the internalization of the CB2 receptor.[2] This G protein bias is a key characteristic that may contribute to its sustained efficacy and favorable side effect profile.

Quantitative In Vitro Data

The following tables summarize the binding affinity and functional potency of this compound at human and rat cannabinoid receptors.

Table 1: Binding Affinity of this compound

| Receptor Target | Species | Parameter | Value (nM) | Reference |

| CB1 | Human | K_i_ | >1000 | [5] |

| CB2 | Human | K_i_ | 40.3 | [5] |

Table 2: Functional Potency and Efficacy of this compound at Human CB2 Receptors

| Assay | Parameter | Value (nM) | E_max_ (% of Control) | Incubation Time (min) | Reference |

| cAMP Inhibition | EC_50_ | 2.1 (1.5 - 2.8) | 99.7 ± 1.1 | 30 | [2] |

| pERK1/2 Activation | EC_50_ | 1.8 (1.2 - 2.8) | 165.7 ± 8.7 | 20 | [2] |

| β-Arrestin Recruitment | - | No activity | - | 90 | [2] |

| Receptor Internalization | - | Low potency & efficacy | - | 30 | [2] |

Experimental Protocols: In Vitro Characterization

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cAMP, a second messenger, following Gαi/o-coupled receptor activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

Protocol:

-

Cells are seeded in 384-well plates and incubated overnight.[6]

-

The medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[6]

-

Cells are co-incubated with this compound at various concentrations and a fixed concentration of forskolin (to stimulate adenylate cyclase and elevate basal cAMP levels).[6][7]

-

The incubation period for this compound is typically 30 minutes.[2]

-

Following incubation, cell lysis and detection reagents (e.g., from a LANCE Ultra cAMP Detection Kit) are added.[8]

-

The amount of cAMP is quantified using a suitable detection method, such as time-resolved Förster resonance energy transfer (TR-FRET).

-

-

Data Analysis: The data are normalized to the response of forskolin alone and plotted as a concentration-response curve to determine the EC_50_ and E_max_ values.[6]

In Vivo Preclinical Studies

Preclinical studies in rodent models have demonstrated the efficacy of this compound in attenuating neuropathic pain and its beneficial interactions with opioids.

Efficacy in Neuropathic Pain Models

In a mouse model of paclitaxel-induced neuropathic pain, acute systemic administration of this compound dose-dependently suppressed mechanical and cold allodynia.[2] The anti-allodynic effects were maintained for at least 4.5 hours post-injection.[2] Importantly, chronic administration of this compound (3 mg/kg/day, i.p. for 12 days) suppressed neuropathic pain without the development of tolerance.[2] These effects were absent in CB2 knockout mice, confirming the on-target mechanism of action.[2] In rats, this compound also reversed paclitaxel-induced mechanical hypersensitivity.[1][9]

Interaction with Morphine

This compound has shown synergistic effects when co-administered with morphine in suppressing paclitaxel-induced mechanical allodynia.[4] Furthermore, chronic co-administration of a low dose of this compound with morphine blocked the development of tolerance to the analgesic effects of morphine.[2] this compound also attenuated naloxone-precipitated withdrawal symptoms in morphine-dependent mice.[4]

Quantitative In Vivo Data

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Paclitaxel-Induced Neuropathic Pain

| Parameter | Value (mg/kg, i.p.) | 95% Confidence Interval | Reference |

| ED_50_ (Mechanical Allodynia) | 0.7764 | 0.4489 - 1.343 | [4] |

| ED_50_ (with Morphine) | 1.193 | 0.8996 - 1.583 | [4] |

Experimental Protocols: In Vivo Characterization

Paclitaxel-Induced Neuropathic Pain Model in Mice

This model is used to mimic the painful peripheral neuropathy experienced by patients undergoing chemotherapy with taxane-based drugs.

-

Animals: Wild-type (e.g., C57BL/6J) and CB2 knockout mice.

-

Induction of Neuropathy:

-

Paclitaxel is administered intraperitoneally (i.p.) at a dose of 4 mg/kg on four alternate days (cumulative dose of 16 mg/kg).[2]

-

Control animals receive the vehicle solution.

-

The development of neuropathic pain is assessed by measuring behavioral responses to mechanical and thermal stimuli.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Paw withdrawal thresholds are measured in response to the application of von Frey filaments of increasing stiffness to the plantar surface of the hind paw. A lower withdrawal threshold indicates mechanical hypersensitivity.

-

Cold Allodynia: The duration of paw withdrawal or licking/biting is measured after the application of a drop of acetone to the plantar surface of the hind paw. An increased response duration indicates cold hypersensitivity.

-

-

Drug Administration and Assessment:

-

This compound is administered (e.g., i.p.) at various doses to determine its effect on the established neuropathic pain.

-

Behavioral testing is performed at multiple time points post-drug administration to assess the onset and duration of the anti-allodynic effect.

-

Pharmacokinetics

This compound has been reported to have good central nervous system (CNS) penetration and potent oral activity in preclinical models, which are desirable characteristics for a drug targeting neurological conditions.[2][4]

Clinical Development

A Phase 2 clinical trial (NCT01319929) was conducted to evaluate the efficacy of this compound in patients with osteoarthritic knee pain. The trial did not meet its primary endpoint for efficacy; however, the compound was found to be safe and well-tolerated.[2][4]

Conclusion

This compound is a G protein-biased CB2 receptor agonist with a well-characterized preclinical profile. Its ability to selectively activate G protein signaling pathways while avoiding β-arrestin recruitment distinguishes it from other cannabinoid agonists. The initial characterization demonstrates its potential as a non-addictive therapeutic for chemotherapy-induced neuropathic pain and as an adjunct to opioid therapy to reduce tolerance and dependence. While its initial clinical development for osteoarthritis was not successful, its robust preclinical efficacy in neuropathic pain models warrants further investigation for this and other related indications.

References

- 1. LY-2828360 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Properties of LY2828360: A Technical Guide

Introduction

LY2828360 is a selective and potent cannabinoid receptor 2 (CB2) agonist that has demonstrated significant therapeutic potential in preclinical models, particularly in the context of neuropathic pain.[1][2][3] Developed by Eli Lilly, this compound exhibits a unique G protein-biased signaling profile, which is thought to contribute to its efficacy while potentially minimizing the adverse effects associated with non-selective cannabinoid receptor activation.[4][2][5] Although a clinical trial for osteoarthritis pain did not show efficacy, its distinct mechanism of action continues to make it a valuable tool for researchers investigating the role of the CB2 receptor in various physiological and pathological processes.[5] This technical guide provides a comprehensive overview of the in vitro and in vivo properties of this compound, with a focus on its pharmacological profile, signaling pathways, and effects in preclinical models of disease.

In Vitro Properties

This compound has been extensively characterized in a variety of in vitro assays to elucidate its mechanism of action and signaling properties at the CB2 receptor.

Quantitative In Vitro Data

| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation Inhibition | Mouse CB2 | HEK | EC50 | Delayed but efficacious at 1 µM | [4] |

| ERK1/2 Phosphorylation | Mouse CB2 | HEK | EC50 | Concentration-dependent increase | [4] |

| β-Arrestin Recruitment | Mouse CB2 | - | - | No recruitment observed | [4] |

| Receptor Internalization | Mouse CB2 | HEK | - | No internalization observed | [4] |

Experimental Protocols

cAMP Accumulation Assay:

This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger, following Gαi/o protein activation.

-

Cell Culture: Human embryonic kidney (HEK) cells stably expressing the mouse CB2 receptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).

-

Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as a LANCE Ultra cAMP kit, following the manufacturer's instructions.[4]

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of this compound, and the EC50 value is determined.

ERK1/2 Phosphorylation Assay:

This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Cell Culture: HEK cells expressing the mouse CB2 receptor are cultured as described above.

-

Serum Starvation: Prior to the assay, cells are serum-starved for a defined period to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are treated with different concentrations of this compound for various time points (e.g., 5, 20 minutes).

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The intensity of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the extent of phosphorylation.

β-Arrestin Recruitment Assay:

This assay determines whether ligand binding to the CB2 receptor leads to the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling.

-

Assay Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation. The CB2 receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment.

-

Cell Transfection: Cells are co-transfected with the tagged CB2 receptor and β-arrestin constructs.

-

Compound Treatment: Transfected cells are treated with this compound or a known β-arrestin-recruiting agonist (positive control).

-

Signal Detection: If β-arrestin is recruited to the receptor, the enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

Data Analysis: The signal intensity is measured to quantify the extent of β-arrestin recruitment.

Receptor Internalization Assay:

This assay visualizes and quantifies the ligand-induced internalization of the CB2 receptor from the cell surface.

-

Cell Line: HEK cells stably expressing a fluorescently-tagged CB2 receptor (e.g., GFP-tagged) are used.

-

Compound Treatment: Cells are treated with this compound or a known internalizing agonist for a specific duration.

-

Imaging: The subcellular localization of the fluorescently-tagged CB2 receptor is visualized using fluorescence microscopy.

-

Quantification: The degree of receptor internalization is quantified by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles. This can be done using image analysis software.

In Vivo Properties

This compound has shown significant efficacy in animal models of neuropathic pain, highlighting its potential as a therapeutic agent.

Quantitative In Vivo Data

| Animal Model | Species | Pain Type | Treatment Regimen | Outcome | Reference |

| Paclitaxel-induced neuropathy | Mouse | Mechanical & Cold Allodynia | 3 mg/kg/day, i.p. for 12 days | Suppressed allodynia without tolerance | [4][2] |

| Paclitaxel-induced neuropathy | Mouse | Mechanical Allodynia | Co-administered with morphine | Synergistic anti-allodynic effects | [5] |

| Morphine Tolerance | Mouse | - | 0.1 mg/kg/day, i.p. with morphine | Blocked morphine tolerance | [4] |

| Morphine Dependence | Mouse | - | Co-administered with morphine | Attenuated naloxone-precipitated withdrawal | [4][5] |

| Spared Nerve Injury | Rat | Mechanical Hypersensitivity | 10 mg/kg, i.p. (acute) | Attenuated hypersensitivity | [3] |

Experimental Protocols

Paclitaxel-Induced Neuropathic Pain Model:

This model mimics the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with taxane-based drugs.

-

Animal Subjects: Adult male mice (e.g., C57BL/6J) are used.

-

Induction of Neuropathy: Paclitaxel is dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) and administered to the mice via intraperitoneal (i.p.) injections. A typical dosing schedule is 4 mg/kg on four alternating days.

-

Behavioral Testing: The development of mechanical and cold allodynia is assessed before and after paclitaxel administration.

-

Drug Administration: this compound is dissolved in an appropriate vehicle and administered to the mice (e.g., i.p. injection) at the desired dose and schedule.

-

Outcome Measures: Mechanical allodynia is measured using the von Frey test, and cold allodynia is assessed using the acetone test or a cold plate.

Von Frey Test for Mechanical Allodynia:

-

Acclimation: Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

Acetone Test for Cold Allodynia:

-

Acclimation: Mice are acclimated as described for the von Frey test.

-

Stimulation: A drop of acetone is applied to the plantar surface of the hind paw.

-

Response: The duration of paw withdrawal, licking, or flinching is recorded over a set period (e.g., 1 minute).

Naloxone-Precipitated Morphine Withdrawal:

This model is used to assess the physical dependence on opioids.

-

Induction of Dependence: Mice are chronically treated with morphine (e.g., twice daily escalating doses or implantation of a morphine pellet).

-

This compound Co-administration: During the morphine treatment period, a group of mice is co-administered with this compound.

-

Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone (e.g., 1 mg/kg, s.c.).

-

Behavioral Observation: Immediately after naloxone injection, mice are placed in a clear cylinder, and withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors) are counted for a defined period (e.g., 30 minutes).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the CB2 Receptor

Caption: Signaling pathway of the G protein-biased CB2 agonist this compound.

Experimental Workflow for In Vivo Neuropathic Pain Studies

Caption: Workflow for assessing the efficacy of this compound in a mouse model of neuropathic pain.

Conclusion

This compound is a G protein-biased CB2 receptor agonist with a distinct in vitro signaling profile characterized by the activation of G protein-dependent pathways (cAMP inhibition and ERK1/2 phosphorylation) in the absence of β-arrestin recruitment and receptor internalization.[4] This unique mechanism of action translates to significant in vivo efficacy in preclinical models of neuropathic pain, where it has been shown to suppress allodynia without inducing tolerance.[4][2] Furthermore, this compound demonstrates the ability to synergize with opioids, enhance their analgesic effects, and attenuate the development of tolerance and dependence.[4][5] These properties make this compound a valuable pharmacological tool for investigating the therapeutic potential of biased agonism at the CB2 receptor and for the development of novel pain therapeutics.

References

- 1. Slowly Signaling G Protein–Biased CB2 Cannabinoid Receptor Agonist this compound Suppresses Neuropathic Pain with Sustained Efficacy and Attenuates Morphine Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]

- 4. US20180252736A1 - Cb2 receptor internalization - Google Patents [patents.google.com]

- 5. A Simple and Inexpensive Method for Determining Cold Sensitivity and Adaptation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY2828360 in Attenuating Morphine Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cannabinoid CB2 receptor agonist, LY2828360, and its significant role in mitigating the development of morphine tolerance. By elucidating its mechanism of action, detailing experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction: The Challenge of Morphine Tolerance

Morphine remains a cornerstone for the management of severe pain. However, its long-term efficacy is often compromised by the development of analgesic tolerance, a phenomenon requiring dose escalation to maintain pain relief, thereby increasing the risk of adverse effects and dependence. A growing body of evidence implicates neuroinflammatory processes, primarily mediated by glial cells (microglia and astrocytes) in the central nervous system, as a key driver of morphine tolerance.[1][2][3] Chronic morphine administration activates these glial cells, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][5] These cytokines, in turn, modulate neuronal function, counteracting the analgesic effects of morphine and contributing to a state of neuronal hyperexcitability.

This compound: A G Protein-Biased Cannabinoid CB2 Receptor Agonist

This compound is a potent and selective agonist for the cannabinoid CB2 receptor.[6] Crucially, it exhibits a G protein-biased signaling profile.[6] Upon binding to the CB2 receptor, this compound preferentially activates G protein-mediated downstream signaling pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6] Notably, it does not significantly recruit β-arrestin or induce receptor internalization, a characteristic that may contribute to its sustained therapeutic effects without promoting receptor desensitization.[6]

The therapeutic potential of this compound in the context of morphine tolerance lies in its ability to modulate the neuroinflammatory response. By activating CB2 receptors, which are expressed on microglia, this compound can attenuate the pro-inflammatory signaling cascades triggered by chronic morphine administration.[7][8]

Quantitative Data on the Efficacy of this compound

The co-administration of this compound with morphine has been shown to significantly enhance morphine's analgesic potency and delay the development of tolerance in preclinical models. The following tables summarize key quantitative findings from these studies.

| Parameter | Morphine Alone | Morphine + this compound | Animal Model | Reference |

| Mechanical Allodynia ED₅₀ | 6.682 mg/kg i.p. | 1.069 mg/kg i.p. | Paclitaxel-induced neuropathic pain in mice | [6] |

| Analgesic Tolerance | Tolerance developed over 6-12 days of repeated dosing | Sustained analgesic effect over 12 days of co-administration | ddC-evoked neuropathic pain in male mice | [9] |

| Morphine-induced Conditioned Place Preference (CPP) | Robust CPP observed | CPP blocked | Rats | [10] |

Table 1: Synergistic Analgesic Effects and Attenuation of Tolerance with this compound Co-administration.

| Experimental Condition | Key Finding | Animal Model | Reference |

| This compound in CB2 Knockout (KO) Mice | Attenuation of morphine tolerance by this compound was absent | ddC-evoked neuropathic pain in mice | [9] |

| Chronic this compound Administration | Sustained efficacy in suppressing neuropathic pain without developing tolerance to its own effects | Paclitaxel-induced neuropathic pain in mice | [6] |

Table 2: Role of CB2 Receptor and Sustained Efficacy of this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in morphine tolerance and the modulatory role of this compound.

Caption: Signaling cascade initiated by chronic morphine leading to analgesic tolerance.

Caption: Mechanism of this compound in attenuating morphine tolerance via CB2R activation.

Caption: General experimental workflow for assessing morphine tolerance.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on morphine tolerance.

Hot-Plate Test for Thermal Nociception

This test assesses the latency of a nociceptive response to a thermal stimulus.

-

Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature.

-

Procedure:

-

Set the hot-plate surface temperature to 52 ± 0.5°C or 55 ± 0.5°C.[11][12]

-

Gently place the mouse on the hot plate and immediately start a timer.

-

Observe the mouse for nociceptive behaviors, typically defined as licking or shaking of a hind paw, or jumping.

-

Stop the timer upon the first sign of a nociceptive response and record the latency.

-

To prevent tissue damage, a cut-off time of 30-60 seconds is strictly enforced. If the mouse does not respond within this time, it is removed from the plate, and the maximum time is recorded.[11][12]

-

Baseline latencies are determined before any drug administration.

-

Following drug administration (morphine, this compound, or co-administration), the test is repeated at specified time points (e.g., 30, 60, 90 minutes post-injection) to determine the drug's effect.

-

-

Data Analysis: The results are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100].

Conditioned Place Preference (CPP)

This paradigm is used to evaluate the rewarding or aversive properties of a drug.

-

Apparatus: A three-chamber apparatus consisting of two larger outer chambers with distinct visual and tactile cues (e.g., different colored walls, different floor textures) and a smaller, neutral central chamber.[13][14]

-

Procedure:

-

Habituation/Pre-conditioning (Day 1): Each mouse is placed in the central chamber and allowed to freely explore all three chambers for 15-30 minutes to establish baseline preference for each of the outer chambers.[14][15] The time spent in each chamber is recorded.

-

Conditioning (Days 2-7): This phase typically consists of twice-daily sessions for several consecutive days.

-

In one session, the mouse receives an injection of morphine (e.g., 6 mg/kg, i.p.) and is immediately confined to one of the outer chambers for a set duration (e.g., 30-45 minutes).[10][14]

-

In the other session (typically separated by at least 4 hours), the mouse receives a vehicle injection and is confined to the opposite outer chamber for the same duration.

-

The drug-paired chamber is counterbalanced across animals to avoid inherent biases for a particular environment.

-

-

Test (Day 8): The mouse receives a vehicle injection, is placed in the central chamber, and is allowed to freely explore all three chambers for 15-30 minutes. The time spent in each of the outer chambers is recorded.

-

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A positive score indicates a conditioned place preference, reflecting the rewarding properties of the drug.

Conclusion

This compound, through its G protein-biased agonism at the CB2 receptor, presents a promising therapeutic strategy for mitigating the development of morphine tolerance. By targeting the underlying neuroinflammatory mechanisms, this compound not only enhances the analgesic efficacy of morphine but also prolongs its therapeutic window. The data and protocols presented in this guide offer a solid foundation for further research and development in this area, with the ultimate goal of improving long-term pain management and reducing the burden of opioid-related complications.

References

- 1. Inflammatory Mediators of Opioid Tolerance: Implications for Dependency and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cytokines for Morphine Tolerance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia in morphine tolerance: cellular and molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic potential of phytochemicals in morphine tolerance: targeting microglia-mediated neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cannabinoid CB2 receptor agonist this compound synergizes with morphine to suppress neuropathic nociception and attenuates morphine reward and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid CB(2) receptor attenuates morphine-induced inflammatory responses in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB2 receptor attenuates morphine-induced inflammatory responses in activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The cannabinoid CB2 agonist this compound suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. researchgate.net [researchgate.net]

- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 15. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

The Selective CB2 Agonist LY2828360: A Technical Overview of its Receptor Selectivity and Biased Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2828360 is a novel synthetic cannabinoid receptor agonist that has garnered significant interest for its pronounced selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). This selectivity profile is of high therapeutic relevance, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, whereas CB2 receptor modulation is implicated in inflammatory and neuropathic pain pathways. This technical guide provides an in-depth analysis of the quantitative data and experimental methodologies that elucidate the selective and functionally biased activity of this compound.

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity of this compound for CB2 over CB1 is evident from both receptor binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Citation |

| This compound | Human CB2 | 40.3 | [1] |

| This compound | Human CB1 | Not Reported |

Note: The Ki value for CB2 is derived from a secondary source citing Hollinshead et al., 2013. A direct Ki value for CB1 has not been reported in the reviewed literature.

Table 2: Functional Activity at Cannabinoid Receptors

| Compound | Receptor | Assay | Parameter | Value (nM) | % Maximal Stimulation | Citation |

| This compound | Human CB2 | G Protein Activation | EC50 | 20.1 | ~87% at 20 nM | [1] |

| This compound | Human CB1 | G Protein Activation | EC50 | >100,000 | ~15% at 100 µM | [1] |

| This compound | Human CB2 | cAMP Inhibition | EC50 | Not Reported | Efficacious | [2] |

| This compound | Human CB2 | ERK1/2 Phosphorylation | EC50 | Not Reported | Efficacious | [2] |

| This compound | Human CB2 | β-Arrestin Recruitment | - | No Activity | - | [2] |

| This compound | Human CB2 | Receptor Internalization | - | No Activity | - | [2] |

The data clearly demonstrates that this compound is a potent and efficacious agonist at the CB2 receptor, while exhibiting remarkably low potency and efficacy at the CB1 receptor. This substantial difference in functional activity underscores its high degree of selectivity.

Signaling Pathways and Biased Agonism

This compound exhibits G protein-biased agonism at the CB2 receptor. Upon binding, it activates Gi/o-protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of ERK1/2.[2] Crucially, this compound does not engage the β-arrestin pathway, meaning it does not lead to β-arrestin recruitment or subsequent receptor internalization, which are often associated with receptor desensitization and the development of tolerance.[2]

Figure 1. G Protein-biased signaling pathway of this compound at the CB2 receptor.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the selectivity and signaling profile of this compound.

Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.

Figure 2. Workflow for a radioligand displacement binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing either human CB1 or CB2 receptors.

-

Incubation: Membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and a range of concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, typically after stimulation of adenylyl cyclase with forskolin.

Detailed Methodology:

-

Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulation: Cells are stimulated with forskolin to induce cAMP production, in the presence of varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

References

The Potential of Cannabinoid CB2 Receptor Agonism in Alzheimer's Disease: A Preclinical Perspective

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, dedicated preclinical studies investigating the efficacy of LY2828360 specifically in Alzheimer's disease (AD) models have not been extensively published in the public domain. However, a substantial body of research on other cannabinoid CB2 receptor agonists provides a strong rationale for exploring this therapeutic avenue. This guide synthesizes the existing preclinical data for CB2 agonists in AD models to offer a comprehensive overview of the core concepts, experimental methodologies, and potential signaling pathways that would be pertinent to the evaluation of a novel CB2 agonist like this compound.

Introduction: The Rationale for Targeting the Cannabinoid CB2 Receptor in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. A growing body of evidence implicates neuroinflammation as a critical component of AD pathogenesis. The endocannabinoid system, particularly the cannabinoid CB2 receptor, has emerged as a promising therapeutic target due to its role in modulating neuroinflammatory processes.

CB2 receptors are primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system. In the context of AD, CB2 receptor expression is significantly upregulated in and around Aβ plaques, correlating with microglial activation.[1][2] Activation of CB2 receptors has been shown to exert several beneficial effects in preclinical models of AD, including:

-

Reduction of Neuroinflammation: CB2 agonists can suppress the production and release of pro-inflammatory cytokines by activated microglia.[1][3]

-

Enhancement of Aβ Clearance: Activation of CB2 receptors may promote the phagocytic activity of microglia, thereby facilitating the clearance of Aβ deposits.[1]

-

Modulation of Tau Pathology: Some studies suggest that CB2 receptor activation can reduce the hyperphosphorylation of tau protein.[4]

-

Neuroprotection: CB2 agonists have demonstrated neuroprotective effects against Aβ-induced toxicity.[1]

-

Cognitive Improvement: Treatment with CB2 agonists has been associated with improved cognitive function in animal models of AD.[1][5][6]

Given that this compound is a known CB2 receptor agonist, these findings provide a strong foundation for its potential investigation as a disease-modifying therapy for Alzheimer's disease.

Quantitative Data from Preclinical Studies of CB2 Agonists in AD Models

The following tables summarize key quantitative findings from preclinical studies evaluating various CB2 receptor agonists in Alzheimer's disease animal models.

Table 1: Effects of CB2 Agonists on Amyloid-Beta Pathology

| Compound | Animal Model | Treatment Duration | Key Findings | Reference |

| JWH-133 | AβPP/PS1 mice | 4 months | No significant change in Aβ production or deposition in cortex and hippocampus. | [7] |

| MDA7 | Rats (Aβ injection) | Not specified | Favored Aβ clearance. | [4] |

| JWH-015 | Human tissue/macrophages | In vitro | Induced clearance of Aβ. | [3] |

Table 2: Effects of CB2 Agonists on Neuroinflammation

| Compound | Animal Model | Treatment Duration | Key Findings | Reference |

| JWH-133 | AβPP/PS1 mice | 4 months | Decreased microglial reactivity; Reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ). | [7] |

| Cannabinoid treatment | Aβ-treated mice | Not specified | Prevented microglial activation. | [4] |

| CB2 Agonists (General) | AD Models | Not specified | Suppress release of pro-inflammatory cytokines. | [8] |

Table 3: Effects of CB2 Agonists on Tau Pathology and Cognitive Function

| Compound | Animal Model | Treatment Duration | Key Findings | Reference |

| JWH-133 | AβPP/PS1 mice | 4 months | Reduced tau hyperphosphorylation at Thr181; Improved cognitive performance. | [7] |

| Sativex (Δ9-THC/CBD) | PK−/−/TauVLW mice | Prolonged | Marked reduction in neurofibrillary tangles. | [4] |

| Cannabinoid treatment | Aβ-treated mice | Not specified | Avoided induced cognitive impairment. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of CB2 receptor agonists in Alzheimer's disease models.

Animal Models

-

Transgenic Mouse Models: Commonly used models include AβPP/PS1 and 5XFAD mice, which overexpress human genes with mutations linked to familial Alzheimer's disease, leading to age-dependent development of Aβ plaques and cognitive deficits.

-

Aβ Injection Models: Aβ oligomers or fibrils are directly injected into the brain of rodents (e.g., intracerebroventricularly or intrahippocampally) to induce acute neuroinflammation and cognitive impairment.

Drug Administration

-

Route of Administration: Compounds are typically administered systemically, for example, via intraperitoneal (i.p.) injection or oral gavage.

-

Dosing Regimen: Both acute and chronic dosing paradigms are employed to assess immediate and long-term therapeutic effects.

Behavioral Assessments

-

Morris Water Maze: This is a widely used test to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).

-

Y-Maze: This task assesses spatial working memory based on the natural tendency of rodents to explore novel environments. The percentage of spontaneous alternations (visiting all three arms of the maze in a sequence) is measured.

-

Object Recognition Test: This test evaluates recognition memory. Animals are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.

Histological and Immunohistochemical Analysis

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and their brains are collected. Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.

-

Amyloid Plaque Staining: Brain sections are stained with dyes such as Thioflavin S or Congo Red to visualize dense-core amyloid plaques. Immunohistochemistry using antibodies specific for Aβ40 and Aβ42 is used to detect diffuse and compact plaques.

-

Microglia and Astrocyte Staining: Antibodies against Iba1 (for microglia) and GFAP (for astrocytes) are used to assess the extent of gliosis and neuroinflammation. Morphological changes in microglia (e.g., from a ramified to an amoeboid shape) are indicative of activation.

-

Tau Pathology Staining: Antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) are used to detect neurofibrillary tangles and hyperphosphorylated tau.

Biochemical Analysis

-

ELISA (Enzyme-Linked Immunosorbent Assay): Brain homogenates are analyzed using ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as the levels of various pro- and anti-inflammatory cytokines.

-

Western Blotting: This technique is used to measure the protein levels of key signaling molecules, such as phosphorylated and total tau, to assess the extent of tau hyperphosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: CB2 receptor signaling in microglia in the context of Alzheimer's disease.

Experimental Workflow

Caption: A typical experimental workflow for evaluating a CB2 agonist in an AD mouse model.

Conclusion and Future Directions

The preclinical evidence strongly suggests that agonism of the cannabinoid CB2 receptor holds significant therapeutic potential for Alzheimer's disease. The multifaceted mechanism of action, encompassing anti-inflammatory, pro-phagocytic, and potentially anti-tau effects, makes it an attractive disease-modifying strategy.

While direct preclinical data for this compound in AD models is not yet available, its properties as a CB2 agonist warrant its investigation in this context. Future preclinical studies on this compound should aim to:

-

Establish a dose-response relationship for Aβ and tau pathology reduction.

-

Elucidate the specific effects on different microglial phenotypes (e.g., M1 vs. M2).

-

Assess its long-term safety and efficacy on cognitive decline in relevant AD animal models.

Such studies will be crucial in determining the translational potential of this compound and other CB2 receptor agonists for the treatment of Alzheimer's disease.

References

- 1. CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expression of the Endocannabinoid Receptors CB2 and GPR55 Is Highly Increased during the Progression of Alzheimer’s Disease in AppNL-G-F Knock-In Mice [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target [frontiersin.org]

Methodological & Application

Application Notes and Protocols for LY2828360 in Mouse Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction: